![molecular formula C25H23N3O2 B15097028 2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline](/img/structure/B15097028.png)
2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
The synthesis of 2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the quinoxaline moiety: This step involves the condensation of the indole derivative with an appropriate diamine and a diketone.
Attachment of the methoxy and propyl groups: These groups can be introduced through nucleophilic substitution reactions using suitable alkylating agents.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process.
Chemical Reactions Analysis
2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acids, bases, solvents like methanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Properties
Molecular Formula |
C25H23N3O2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
9-methoxy-6-[3-(3-methylphenoxy)propyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C25H23N3O2/c1-17-7-5-8-19(15-17)30-14-6-13-28-23-12-11-18(29-2)16-20(23)24-25(28)27-22-10-4-3-9-21(22)26-24/h3-5,7-12,15-16H,6,13-14H2,1-2H3 |
InChI Key |
RIPVYJKTNBUZSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=C(C=C(C=C3)OC)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


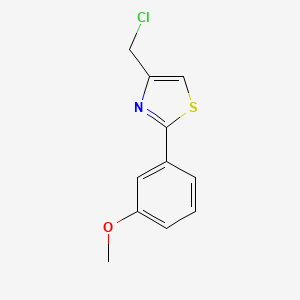
![1-(Diphenylmethyl)-4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine](/img/structure/B15096950.png)
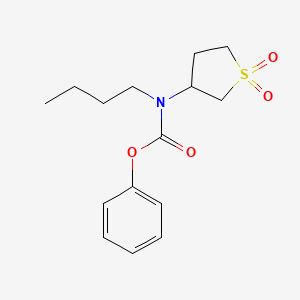
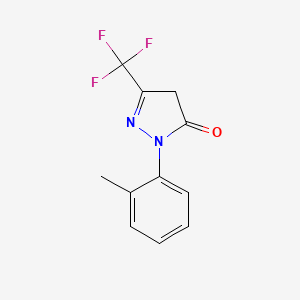
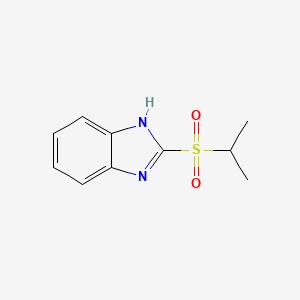


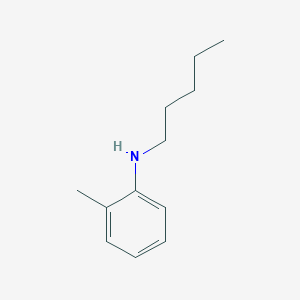
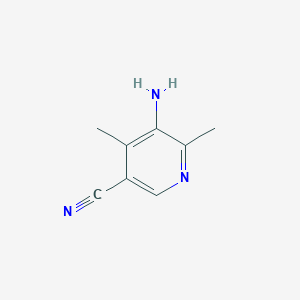
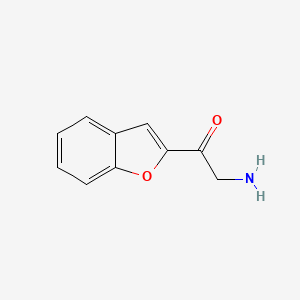
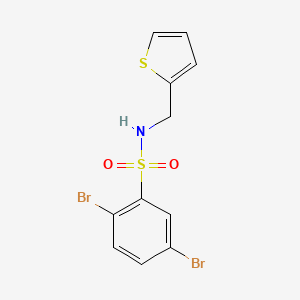
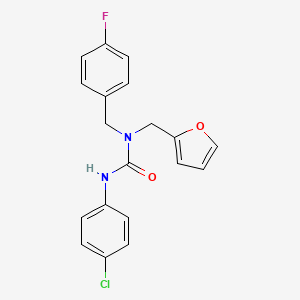
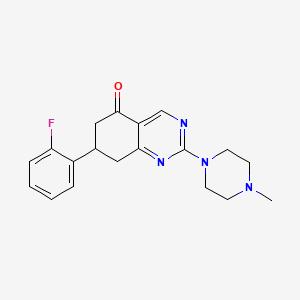
![1-[(6-bromonaphthalen-2-yl)oxy]-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol](/img/structure/B15097039.png)
